molecular formula C8H15NO3 B13544426 2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid

2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid

Cat. No.: B13544426
M. Wt: 173.21 g/mol
InChI Key: BSKPHYAWZGBFBE-UHFFFAOYSA-N
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Description

2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol This compound features a tetrahydrofuran ring attached to a butanoic acid backbone, with an amino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-tetrahydrofuran carboxylic acid with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification, amidation, and hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products

Major products formed from these reactions include substituted tetrahydrofuran derivatives, amino acids, and other functionalized organic compounds .

Mechanism of Action

The mechanism of action of 2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in metabolic reactions, and influence cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the properties of amino acids and tetrahydrofuran rings.

Biological Activity

2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid is an amino acid derivative characterized by its unique structural features, including an amino group, a butanoic acid backbone, and a tetrahydrofuran ring. Its molecular formula is C₇H₁₃NO₄, and it has garnered attention for its potential biological activities, particularly in metabolic processes and enzyme interactions. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Structural Features

The presence of the tetrahydrofuran ring enhances the compound's solubility and reactivity. This structural uniqueness allows it to engage in various biochemical interactions, particularly with proteins and nucleic acids. The ability to form hydrogen bonds due to its amino group plays a crucial role in its biological functions.

Structural Feature Description
Molecular Formula C₇H₁₃NO₄
Amino Group Influences interactions with biomolecules
Tetrahydrofuran Ring Enhances solubility and reactivity

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Amino Acid Metabolism : The compound has been studied for its role in amino acid metabolism, potentially influencing metabolic pathways.
  • Enzyme Interactions : Its structural features allow it to interact with enzymes, which may alter their conformation and function.
  • Potential Therapeutic Applications : Due to its ability to modulate metabolic pathways, there is interest in its application as a therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study highlighted the compound's interactions with ASCT2 (SLC1A5), a transporter involved in glutamine accumulation in mammalian cells. It was found to inhibit ASCT2-mediated glutamine transport, suggesting potential implications in cancer metabolism .
  • Another investigation focused on the compound's effects on various biomolecules, revealing that its amino group can form hydrogen bonds that may significantly impact protein and nucleic acid functionality .

Synthesis Methods

Various synthesis methods have been developed for producing this compound. These methods often involve the manipulation of starting materials to incorporate the tetrahydrofuran ring effectively.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Unique Aspects
2-Amino-3-methylbutanoic acidSimilar backbone without tetrahydrofuran ringLacks dioxolane-like properties
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineContains a boronic ester groupDifferent functional group influences reactivity
ValineStandard amino acid structureNo cyclic ether component; simpler structure

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-amino-4-(oxolan-2-yl)butanoic acid

InChI

InChI=1S/C8H15NO3/c9-7(8(10)11)4-3-6-2-1-5-12-6/h6-7H,1-5,9H2,(H,10,11)

InChI Key

BSKPHYAWZGBFBE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCC(C(=O)O)N

Origin of Product

United States

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